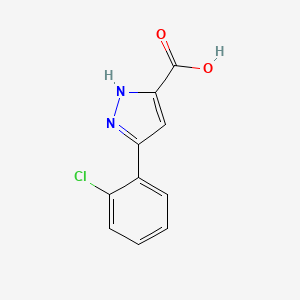

5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid

Beschreibung

Historical Context of Pyrazole Derivatives

The historical development of pyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr in 1883, who first coined the term "pyrazole" and discovered the remarkable antipyretic properties of pyrazole derivatives in human subjects. Knorr's accidental discovery of antipyrine, chemically known as 2,3-dimethyl-1-phenyl-3-pyrazolin-5-one, while attempting to synthesize quinoline derivatives marked the beginning of systematic pyrazole research and established these compounds as the first synthetic drugs to achieve widespread clinical use. The significance of this discovery cannot be overstated, as antipyrine became the most widely used pharmaceutical agent until its eventual replacement by aspirin in the early twentieth century.

Following Knorr's groundbreaking work, German chemist Hans von Pechmann developed a classical synthetic method in 1898 for pyrazole preparation through the reaction of acetylene with diazomethane, providing researchers with a reliable route to access the basic pyrazole scaffold. This synthetic advancement facilitated subsequent investigations into substituted pyrazole derivatives and their biological properties. The first natural occurrence of pyrazole derivatives was documented much later when Japanese researchers Kosuge and Okeda isolated 1-pyrazolyl-alanine from watermelon seeds in 1959, challenging the prevailing belief that pyrazoles could not be obtained from natural sources.

The evolution of pyrazole chemistry throughout the twentieth century witnessed the development of numerous pharmaceutical agents incorporating the pyrazole motif. Notable examples include celecoxib, a selective cyclooxygenase-2 inhibitor marketed as Celebrex, and sildenafil, known commercially as Viagra, both of which demonstrate the continued therapeutic relevance of pyrazole-containing compounds. These developments established pyrazoles as privileged scaffolds in medicinal chemistry, characterized by their ability to interact with diverse biological targets through multiple binding modes.

Significance of Chlorophenyl-Substituted Pyrazole Carboxylic Acids

Chlorophenyl-substituted pyrazole carboxylic acids represent a particularly important subclass of pyrazole derivatives due to their enhanced biological activity profiles and synthetic versatility. The incorporation of chlorine atoms into the phenyl substituent provides several advantageous properties, including improved metabolic stability, enhanced lipophilicity, and modulated electronic properties that can influence binding affinity to biological targets. The carboxylic acid functionality serves as a crucial pharmacophore element, enabling hydrogen bonding interactions with target proteins and providing opportunities for further structural modification through amide bond formation.

Research investigations have demonstrated that chlorophenyl-substituted pyrazole carboxylic acids exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific positioning of the chlorine substituent on the phenyl ring significantly influences the compound's biological activity, with ortho-substituted derivatives often displaying enhanced potency compared to their meta- and para-substituted counterparts. This structure-activity relationship has been attributed to the unique spatial orientation of the chlorine atom, which can participate in halogen bonding interactions with target proteins and influence the overall molecular conformation.

The synthetic accessibility of chlorophenyl-substituted pyrazole carboxylic acids has made them attractive building blocks for pharmaceutical development. Multiple synthetic routes have been developed for their preparation, including condensation reactions between chlorophenyl-substituted hydrazines and appropriate carbonyl compounds, followed by carboxylation processes. These compounds serve as versatile intermediates for the synthesis of more complex molecules, including heterocyclic hybrids and peptidomimetic structures that can exhibit enhanced biological properties.

Current Research Landscape

Contemporary research efforts focusing on chlorophenyl-substituted pyrazole carboxylic acids have expanded significantly in recent years, driven by advances in synthetic methodology and growing appreciation for their therapeutic potential. Fragment-based drug discovery approaches have identified 5-phenyl-1H-pyrazole-3-carboxylic acid derivatives as privileged fragments for the development of Factor XIa inhibitors, with several compounds demonstrating nanomolar binding affinity and excellent in vitro anticoagulant activity. These findings have established pyrazole carboxylic acids as important pharmacophores for the development of next-generation anticoagulant medications with reduced bleeding risk profiles.

Current synthetic strategies for pyrazole carboxylic acid preparation have benefited from the development of mild, efficient protocols that enable access to diverse structural variants. Recent methodological advances include gold-catalyzed tandem aminofluorination reactions, visible light-promoted cascade reactions, and multicomponent processes that generate pyrazole scaffolds with high efficiency and broad substrate scope. These synthetic innovations have facilitated the exploration of structure-activity relationships and enabled the preparation of compound libraries for biological screening.

The application scope of chlorophenyl-substituted pyrazole carboxylic acids has expanded beyond traditional pharmaceutical applications to encompass agricultural chemistry, material science, and environmental science research. In agricultural chemistry, these compounds serve as key intermediates for the development of herbicides and fungicides that can protect crops from pests and diseases while maintaining environmental safety profiles. Material science applications include their use in synthesizing advanced polymers and coatings with enhanced durability and resistance to environmental factors.

Recent research has also focused on understanding the biochemical mechanisms underlying the biological activity of these compounds. Studies have revealed that pyrazole carboxylic acids can function as enzyme inhibitors, receptor modulators, and signaling pathway disruptors, providing multiple avenues for therapeutic intervention. The ability to modulate diverse biological targets through structural modification has positioned these compounds as valuable tools for chemical biology research and drug discovery efforts.

Eigenschaften

IUPAC Name |

3-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c11-7-4-2-1-3-6(7)8-5-9(10(14)15)13-12-8/h1-5H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECLPKDINYXXNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349421 | |

| Record name | 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890621-13-3, 1197631-00-7 | |

| Record name | 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 890621-13-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:

Formation of 2-chlorophenylhydrazine: This can be achieved by reacting 2-chloronitrobenzene with hydrazine hydrate under reflux conditions.

Cyclization: The 2-chlorophenylhydrazine is then reacted with ethyl acetoacetate in the presence of an acid catalyst to form the pyrazole ring.

Hydrolysis: The ester group in the resulting compound is hydrolyzed under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Development

The compound has been investigated for its potential therapeutic applications, particularly in developing anti-inflammatory and analgesic drugs. Researchers have explored its role in inhibiting specific enzymes linked to inflammatory pathways. For instance, derivatives of 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid have shown promise as inhibitors of Factor XIa (FXIa), a target for anticoagulant therapy. A study synthesized a series of derivatives that exhibited significant FXIa inhibitory activity, with one compound showing a Ki value of 90.37 nM, indicating strong potential for further development as an anticoagulant agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, certain derivatives have demonstrated selectivity against leukemia cell lines, with GI50 values indicating effective inhibition of cancer cell proliferation .

Agricultural Chemistry

Herbicide and Fungicide Development

In agricultural applications, this compound serves as a key component in the formulation of herbicides and fungicides. Its efficacy in protecting crops from pests while promoting sustainable farming practices makes it valuable in agricultural chemistry. Studies have shown that compounds with similar structures can effectively control weed populations and fungal infections in crops .

Material Science

Polymer Enhancement

The compound is explored for its ability to enhance the properties of polymers. Research indicates that incorporating pyrazole derivatives into polymer matrices can improve mechanical strength and thermal stability, making them suitable for various industrial applications . This application is particularly relevant in the development of advanced materials for automotive and aerospace industries.

Environmental Science

Bioremediation

this compound is being studied for its role in bioremediation processes. Its potential to facilitate the degradation of pollutants in contaminated environments offers promising solutions for pollution control and ecosystem restoration . Case studies have demonstrated its effectiveness in promoting microbial activity that breaks down hazardous substances.

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Positional Isomers of Chlorophenyl-Substituted Pyrazoles

The position of the chlorine substituent on the phenyl ring significantly influences physicochemical and biological properties:

Key Observations :

Substituent Variants: Methoxy, Nitro, and Heterocyclic Groups

Modifying the phenyl ring with electron-donating or withdrawing groups alters reactivity and target affinity:

Key Observations :

Biologische Aktivität

5-(2-Chlorophenyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a pyrazole ring with a chlorophenyl group at the 5-position and a carboxylic acid functional group at the 3-position. Its molecular formula is with a molecular weight of approximately 236.654 g/mol. The presence of the chlorophenyl group enhances its biological activity through various mechanisms.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Properties : This compound has shown effectiveness against a range of bacterial strains, suggesting its potential as an antimicrobial agent.

- Anticonvulsant Activity : Studies have demonstrated that certain analogs exhibit anticonvulsant properties in animal models, indicating potential for treating epilepsy.

- Anti-inflammatory Effects : Preliminary findings suggest interactions with proteins involved in inflammatory pathways, leading to possible anti-inflammatory applications.

Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against various bacteria | |

| Anticonvulsant | Active in animal models | |

| Anti-inflammatory | Inhibits inflammatory pathways |

The biological activities of this compound are attributed to its ability to interact with specific biological targets, including enzymes and receptors. For instance, its binding affinity to hematopoietic prostaglandin D synthase suggests a mechanism for its anti-inflammatory effects . Molecular docking studies have indicated favorable interactions with proteins implicated in various diseases, enhancing its potential as a therapeutic agent .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions, including:

- Formation of the Pyrazole Ring : This can be achieved through condensation reactions involving hydrazines and appropriate carbonyl compounds.

- Introduction of the Chlorophenyl Group : Electrophilic aromatic substitution methods are commonly employed.

- Carboxylic Acid Functionalization : The final step often involves oxidation reactions to introduce the carboxylic acid group.

These methods highlight the compound's versatility in synthetic organic chemistry, allowing for the development of various derivatives with potentially enhanced properties .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- A study published in the European Journal of Medicinal Chemistry reported on the anticonvulsant activity of related pyrazole derivatives, demonstrating significant reductions in seizure frequency in treated animals.

- Another investigation focused on the anti-inflammatory properties, revealing that treatment with this compound led to decreased levels of pro-inflammatory cytokines in vitro .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid | Contains para-chloro substituent | Different biological activity profiles |

| 1-(2,4-dichlorobenzyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid | More complex structure | Potentially enhanced antimicrobial activity |

| 5-(phenyl)-1H-pyrazole-3-carboxylic acid | Lacks halogen substituents | May show reduced potency compared to chlorinated variants |

This comparison illustrates how the specific chlorophenyl substitution pattern influences both chemical behavior and biological activity significantly.

Q & A

Q. What are the common synthetic routes for 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves cyclocondensation reactions. For example:

- Step 1 : React 2-chlorophenyl-substituted hydrazides with β-keto esters or cyanoacrylates to form pyrazole intermediates. Ethyl 2-cyano-3-ethoxyacrylate is a common precursor for pyrazole ring formation via cyclization .

- Step 2 : Hydrolysis of the ester group (e.g., ethyl ester) to the carboxylic acid using NaOH or HCl under reflux conditions .

- Characterization : Intermediates are analyzed via / NMR to confirm regioselectivity (e.g., distinguishing C3 vs. C5 substitution) and FT-IR for carboxylic acid C=O stretches (~1700 cm) .

Q. Which spectroscopic and chromatographic methods are critical for purity assessment?

Methodological Answer:

- HPLC-PDA : Quantify impurities using reverse-phase C18 columns (mobile phase: acetonitrile/0.1% TFA in water). Detect UV absorption at 254 nm .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M-H] at m/z 236.999 for CHClNO) .

- Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation and intermolecular interactions?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) reveals:

- Bond angles/distances : For example, the Cl–C bond in the 2-chlorophenyl group is ~1.74 Å, confirming minimal steric hindrance .

- Hydrogen bonding : Carboxylic acid dimers form O–H···O interactions (2.65–2.70 Å), stabilizing the crystal lattice .

- Torsional angles : The dihedral angle between pyrazole and chlorophenyl rings (~15–20°) impacts π-π stacking in solid-state .

Q. How to design structure-activity relationship (SAR) studies for optimizing biological activity?

Methodological Answer:

- Substituent variation : Replace the 2-chlorophenyl group with electron-withdrawing (e.g., 3-CF) or donating (e.g., 4-OCH) groups to modulate electronic effects .

- Bioisosteric replacement : Substitute the carboxylic acid with tetrazoles or sulfonamides to enhance metabolic stability .

- Assay design : Test analogs in enzyme inhibition assays (e.g., COX-2 IC) or cell-based models (e.g., anti-inflammatory IL-6 suppression) .

Q. How to address contradictions in reported pharmacological data (e.g., COX-2 inhibition vs. lack of in vivo efficacy)?

Methodological Answer:

- Metabolic stability : Use liver microsome assays (human/rat) to identify rapid carboxylate conjugation (e.g., glucuronidation) as a cause of poor bioavailability .

- Solubility limitations : Measure logP (e.g., experimental logP ~2.5) and improve aqueous solubility via salt formation (e.g., sodium or lysine salts) .

- Off-target effects : Perform kinome-wide profiling to rule out non-specific kinase interactions .

Q. What strategies are effective for improving photostability and thermal degradation resistance?

Methodological Answer:

- Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor decomposition via HPLC.

- Protective excipients : Co-crystallize with cyclodextrins to shield the carboxylic acid from UV-induced decarboxylation .

- Derivatization : Synthesize methyl esters or amides to block reactive sites during storage .

Q. Table 2: Stability Data Under Stress Conditions

| Condition | Degradation Products | Half-Life (Days) |

|---|---|---|

| UV light (365 nm) | Decarboxylated pyrazole | 7 |

| Acidic (pH 2) | Chlorophenyl hydrolysis | >30 |

| Oxidative (HO) | Sulfoxide derivatives | 14 |

Key Methodological Considerations

- Avoid commercial sources : Prioritize in-house synthesis or academic collaborations for analogs .

- Cross-validate data : Combine DFT calculations (e.g., Gaussian) with experimental NMR/XRD to confirm tautomeric forms .

- Ethical reporting : Disclose solvent purity (e.g., HPLC-grade) and animal model protocols in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.